3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidinone core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions . The reaction typically involves refluxing the reactants in ethanol, leading to the formation of the dihydropyrimidinone core .
Industrial production methods for this compound may involve the use of heterogeneous catalysts such as mesoporous materials, metal oxide nanoparticles, and supported solid acids to improve catalyst recyclability and reaction efficiency .
Chemical Reactions Analysis
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation in the presence of oxidizing agents to form corresponding oxidized products .
The Biginelli reaction, which is used for its synthesis, involves the condensation of an aldehyde, a β-ketoester, and urea, leading to the formation of the dihydropyrimidinone core . This reaction can be catalyzed by various Lewis acids and can be carried out under solvent-free conditions to enhance reaction efficiency .
Scientific Research Applications
In medicinal chemistry, dihydropyrimidinones are known for their diverse biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties . These compounds have also been investigated for their potential as calcium channel blockers, antihypertensive agents, and neuropeptide Y antagonists .
In addition to medicinal applications, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide has been studied for its antioxidant properties. The compound has shown significant radical scavenging activity, reducing power, and Fe2+ chelating activities, making it a potential candidate for the development of antioxidant therapies .
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in key physiological processes. For example, dihydropyrimidinones have been shown to inhibit calcium channels, leading to their potential use as calcium channel blockers .
The compound’s antioxidant activity is believed to be due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives. These compounds share a similar dihydropyrimidinone core but may differ in their substituents and functional groups . For example, 3,4-dihydropyrimidin-2(1H)-thione derivatives have a sulfur atom in place of one of the carbonyl groups, leading to different biological activities and properties .
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c8-10-6(13)2-4-11-3-1-5(12)9-7(11)14/h1,3H,2,4,8H2,(H,10,13)(H,9,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKOSJJDJSBBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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